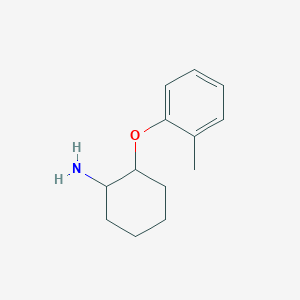

2-(2-Methylphenoxy)cyclohexan-1-amine

Description

Contextualization within Medicinal Chemistry and Chemical Biology Research

In the fields of medicinal chemistry and chemical biology, the design and synthesis of novel small molecules are paramount to understanding and modulating biological processes. The structural framework of 2-(2-Methylphenoxy)cyclohexan-1-amine is emblematic of the scaffolds that are frequently investigated for their potential to interact with a wide array of biological targets, including enzymes, receptors, and ion channels. The strategic incorporation of lipophilic and polar groups within a defined three-dimensional space is a cornerstone of rational drug design, and this compound serves as a pertinent example of such a design principle.

Significance of Cyclohexane (B81311) and Phenoxy Amine Scaffolds in Drug Discovery Research

The cyclohexane moiety is a prevalent scaffold in numerous natural and synthetic drugs. Its three-dimensional nature offers more potential contact points with a target protein compared to a flat phenyl group, for which it can serve as a bioisostere. pharmablock.com The rigidity of the cyclohexane ring can also reduce the conformational entropy of a molecule upon binding to its target, potentially leading to improved affinity. pharmablock.com This scaffold is found in a variety of pharmaceuticals, including steroids and certain antibiotics. pharmablock.com

The phenoxy amine motif is also a prominent pharmacophore in drug design and development. researchgate.net Derivatives of phenoxy acetic acid, a related structure, have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-mycobacterial, and anti-cancer properties. nih.govnih.gov The aryloxyamine structure is considered a key feature in many biologically active compounds. researchgate.net The combination of these two privileged scaffolds in this compound suggests a high potential for biological activity.

Current State of Academic Inquiry on this compound and Related Analogues

A comprehensive review of the current academic literature indicates that while the constituent scaffolds of this compound are well-explored, dedicated research on this specific molecule is not extensively documented in publicly available databases. The academic inquiry appears to be more focused on broader classes of cyclohexylamine (B46788) derivatives and phenoxy-containing compounds. For instance, research has been conducted on the synthesis and biological activity of various cyclohexylamine derivatives, exploring their potential as analgesic and antidepressant agents. researchgate.net Similarly, extensive research has been conducted on phenoxy derivatives for a variety of therapeutic applications. nih.gov The novelty of the specific combination of a 2-methylphenoxy group with a cyclohexan-1-amine core suggests that this molecule may represent a relatively unexplored area of chemical space.

Hypothesis-Driven Research Paradigms for this compound

Given the structural features of this compound, several hypothesis-driven research paradigms can be proposed. A primary hypothesis would be that this compound could act as a modulator of central nervous system (CNS) targets, given that many aminocyclohexane derivatives exhibit neuropharmacological activity. nih.gov The lipophilic nature of the methylphenoxy and cyclohexane groups could facilitate blood-brain barrier penetration.

Another research paradigm could focus on its potential as an anti-inflammatory agent. Phenoxy acetic acid derivatives have shown promise as selective COX-2 inhibitors. nih.gov Research could be designed to investigate whether this compound exhibits similar inhibitory activity. Furthermore, the synthesis of a library of analogues with variations in the substitution pattern on the phenoxy ring and the stereochemistry of the cyclohexylamine core would be a logical step to explore structure-activity relationships (SAR).

| Research Paradigm | Potential Biological Target | Rationale |

| Neuropharmacology | Monoamine transporters, GPCRs | Aminocyclohexane scaffolds are present in CNS-active drugs. nih.gov |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes | Phenoxy derivatives have shown COX-2 inhibitory activity. nih.gov |

| Anticancer | Various cancer-related proteins | Phenoxy thiazoles have demonstrated cytotoxic efficacy. nih.gov |

Review of Pre-existing Academic Literature on Analogous Compounds

The academic literature provides a wealth of information on compounds analogous to this compound. For instance, the synthesis and biological evaluation of cyclohexylamine derivatives have been reported, with some compounds showing analgesic and antidepressant activities. researchgate.net The synthesis of these compounds often involves multi-step reaction sequences, starting from commercially available materials.

In the realm of phenoxy derivatives, a novel series of phenoxy thiazoles were synthesized and screened for cytotoxic and anti-proliferative activity against multiple cancer cells, with some compounds showing significant efficacy. nih.gov Another study focused on the synthesis of phenoxy acetic acid analogs and their evaluation as anti-mycobacterial agents, with some derivatives showing promising activity against M. tuberculosis. nih.gov Furthermore, research into amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety has revealed compounds with antiproliferative and anti-inflammatory properties. mdpi.com These studies on analogous compounds provide a strong foundation for predicting the potential biological activities of this compound and for designing future research in this area.

| Analogous Compound Class | Reported Biological Activities |

| Cyclohexylamine derivatives | Analgesic, antidepressant researchgate.net |

| Phenoxy thiazoles | Cytotoxic, anti-proliferative nih.gov |

| Phenoxy acetic acid analogs | Anti-mycobacterial nih.gov |

| Amidrazone derivatives with cyclohexene (B86901) | Antiproliferative, anti-inflammatory mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

2-(2-methylphenoxy)cyclohexan-1-amine |

InChI |

InChI=1S/C13H19NO/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2,4,6,8,11,13H,3,5,7,9,14H2,1H3 |

InChI Key |

PIGQDOZIAWUYHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OC2CCCCC2N |

Origin of Product |

United States |

Synthetic Methodologies and Chemoinformatic Analysis of 2 2 Methylphenoxy Cyclohexan 1 Amine

Asymmetric Synthesis of Enantiopure 2-(2-Methylphenoxy)cyclohexan-1-amine Stereoisomers

The generation of enantiomerically pure this compound requires synthetic strategies that can effectively control the formation of a specific enantiomer. This can be achieved through stereoselective amination, the use of chiral auxiliaries, or catalytic asymmetric protocols.

Stereoselective Amination Strategies

Stereoselective amination involves the direct introduction of an amino group into a prochiral cyclohexanone (B45756) precursor in a way that favors one enantiomer over the other. One promising approach is the use of transaminases, which are enzymes capable of catalyzing the asymmetric amination of ketones. In a study focused on the production of trans-4-substituted cyclohexylamines, transaminases were successfully employed for both diastereotope-selective amination of the corresponding ketone and diastereomer-selective deamination of a diastereomeric mixture. nih.gov This biocatalytic method could be adapted for the synthesis of a chiral 2-aminocyclohexanone (B1594113) intermediate, which could then be further elaborated to the target molecule.

Another chemoenzymatic strategy involves the sequential oxidation of an allylic alcohol precursor by a laccase/TEMPO system to the corresponding ketone, followed by an asymmetric biotransamination. uniovi.es This method has been shown to produce chiral amines with excellent enantiomeric excess (94->99%). uniovi.es For the synthesis of this compound, a suitable cyclohexenol (B1201834) precursor could be envisioned, leading to the desired chiral amine.

Table 1: Illustrative Examples of Stereoselective Amination for Cyclohexylamine (B46788) Synthesis

| Precursor | Catalyst/Enzyme | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 4-Substituted Cyclohexanone | Transaminase | trans-4-Substituted Cyclohexylamine | >99% de | nih.gov |

| (3E)-4-(het)arylbut-3-en-2-ol | Laccase/TEMPO & Transaminase | (3E)-4-(het)arylbut-3-en-2-amine | 94->99% | uniovi.es |

Chiral Auxiliary Approaches for Cyclohexane (B81311) Ring Construction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be attached to a cyclohexane precursor to control the diastereoselective introduction of the amine and phenoxy groups. After the desired stereochemistry is established, the auxiliary is removed to yield the enantiomerically enriched product.

A well-established chiral auxiliary is trans-2-phenylcyclohexanol, which has been used in various asymmetric syntheses. wikipedia.org In the context of our target molecule, one could envision attaching this auxiliary to a cyclohexene (B86901) derivative and then performing a diastereoselective epoxidation followed by ring-opening with an amine, or a diastereoselective hydroamination. Another class of effective chiral auxiliaries are aryl-sulfinamides, which can be used to synthesize chiral amines with high stereocontrol. nih.gov A sulfinylimine derived from a cyclohexanone precursor could undergo diastereoselective nucleophilic attack to install the amine group with a defined stereochemistry.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Feature | Reference |

|---|---|---|---|

| trans-2-Phenylcyclohexanol | Asymmetric aldol (B89426) and ene reactions | Effective steric shielding of one face of the molecule | wikipedia.org |

| Aryl-sulfinamides | Asymmetric synthesis of amines | Forms chiral sulfinylimines that direct nucleophilic attack | nih.gov |

| Oxazolidinones (Evans auxiliaries) | Asymmetric alkylations and aldol reactions | Highly predictable stereochemical outcomes | tcichemicals.com |

Catalytic Asymmetric Synthesis Protocols for this compound

Catalytic asymmetric synthesis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Recent advances in this field provide several potential pathways to this compound.

One such approach is photoredox organocatalysis, which has been used for the direct asymmetric addition of aldehydes to [1.1.1]propellane to generate α-chiral bicyclo[1.1.1]pentanes. nih.gov This methodology, which involves the formation of a chiral α-iminyl radical cation intermediate, could potentially be adapted for the asymmetric functionalization of a cyclohexene precursor. Furthermore, bifunctional catalysts that combine a chiral amine and a Brønsted acid have been developed for the enantioselective synthesis of various nitrogen-containing heterocycles and could be explored for the asymmetric amination of a suitable cyclohexanone derivative. nih.gov

Diastereoselective Synthesis of this compound

Controlling the relative stereochemistry between the amino and phenoxy groups is essential for obtaining pure cis or trans diastereomers of this compound.

Control of Relative Stereochemistry via Ring-Opening Reactions

A powerful strategy for establishing the trans stereochemistry in 1,2-disubstituted cyclohexanes is the nucleophilic ring-opening of a cyclohexene oxide. nih.gov This reaction typically proceeds via an SN2 mechanism, resulting in an anti-addition of the nucleophile relative to the epoxide oxygen. For the synthesis of the target compound, cyclohexene oxide could be reacted with 2-methylphenol to form a trans-2-(2-methylphenoxy)cyclohexan-1-ol intermediate. Subsequent activation of the hydroxyl group and nucleophilic substitution with an amine source (e.g., azide (B81097) followed by reduction, or direct amination) with inversion of configuration would lead to the cis-2-(2-Methylphenoxy)cyclohexan-1-amine. Conversely, direct ring-opening of cyclohexene oxide with an amine would yield a trans-2-aminocyclohexanol, which could then be subjected to an etherification reaction with 2-methylphenol. rsc.org The regioselectivity of the epoxide ring-opening can be controlled by the choice of catalyst, with Lewis acids often favoring attack at the more substituted carbon. nih.gov

Table 3: Regioselectivity in Nucleophilic Ring-Opening of Unbiased trans-Epoxides

| Epoxide | Nucleophile | Catalyst | Major Regioisomer | Reference |

|---|---|---|---|---|

| trans-2,3-disubstituted epoxide | Aniline | Cationic Al-salen | Catalyst-controlled | rsc.org |

| Cyclohexene oxide | MeZH (Z = O, S, NH) | Lewis Acids (e.g., Li+) | Attack at α-position (chair-like transition state) | nih.gov |

Strategies for cis/trans Isomer Control

The stereochemical relationship between substituents on a cyclohexane ring is defined as cis if they are on the same face of the ring and trans if they are on opposite faces. libretexts.org The synthesis of a specific diastereomer of this compound requires careful consideration of the reaction mechanism and the stereochemistry of the starting materials.

For instance, starting with a cis- or trans-2-substituted cyclohexanol (B46403) and performing a nucleophilic substitution at C1 will proceed with inversion of configuration under SN2 conditions, thus allowing access to the opposite diastereomer. The synthesis of trans-2-substituted cyclopropylamines has been achieved with high diastereoselectivity from α-chloroaldehydes via trapping of an electrophilic zinc homoenolate with an amine. nih.gov A similar strategy involving a suitably functionalized cyclohexane precursor could potentially be employed. Furthermore, enzymatic reductive amination of 4-substituted cyclohexanones has been shown to provide access to both cis and trans cyclohexylamines with high selectivity, depending on the enzyme used. researchgate.net This highlights the potential of biocatalysis in controlling diastereoselectivity.

Novel Synthetic Routes to the this compound Core Structure

The synthesis of 2-substituted cyclohexylamine derivatives can be approached through various modern methodologies that aim to improve efficiency, safety, and sustainability compared to classical methods.

Green Chemistry Approaches for Sustainable Synthesis

Green chemistry principles encourage the use of methodologies that reduce or eliminate the use and generation of hazardous substances. For the synthesis of the this compound core, biocatalysis and one-pot reactions represent promising green alternatives.

Enzymatic reactions, for instance, can offer high stereoselectivity under mild conditions. The synthesis of chiral amines can be achieved through the use of enzymes like transaminases. A potential green route could start from 2-(2-methylphenoxy)cyclohexan-1-one. This ketone intermediate could be subjected to an asymmetric amination catalyzed by an ω-transaminase, which uses an amino donor like isopropylamine (B41738) to introduce the amine group with high enantiomeric excess. This biocatalytic approach avoids the use of heavy metal catalysts and harsh reagents often employed in traditional reductive amination protocols. acs.orgnih.govrsc.org

Furthermore, one-pot procedures that combine multiple reaction steps without isolating intermediates can significantly reduce solvent waste and energy consumption. A hypothetical one-pot synthesis could involve the reaction of 2-chlorocyclohexanone (B41772) with o-cresol (B1677501) in the presence of a non-toxic base to form the ether linkage, followed by in-situ amination using an ammonia (B1221849) source and a biocompatible reducing agent. Such strategies are increasingly being developed for the synthesis of various saturated cyclic amines. mdpi.com

Table 1: Comparison of Potential Green Synthesis Parameters

| Parameter | Traditional Synthesis (e.g., Buchwald-Hartwig etherification followed by reductive amination) | Green Approach (e.g., Biocatalytic transamination) |

|---|---|---|

| Catalyst | Palladium or Copper complexes | ω-Transaminase (enzyme) |

| Solvent | Toluene, Dioxane (often anhydrous) | Aqueous buffer, organic co-solvents (e.g., MTBE) nih.gov |

| Temperature | Often elevated (80-120 °C) | Mild (e.g., 20-50 °C) acs.org |

| Stereoselectivity | May require chiral ligands or resolution | High enantioselectivity (>99% ee often achievable) nih.gov |

| Waste Generation | Metal residues, organic solvents | Biodegradable enzymatic waste, less solvent |

Flow Chemistry Applications in the Synthesis of this compound

Flow chemistry, or continuous flow synthesis, offers significant advantages in terms of safety, reproducibility, and scalability. researchgate.net The synthesis of active pharmaceutical ingredients and their intermediates, including chiral amines, has been successfully demonstrated using flow reactors. nih.govrsc.org

A multi-step flow synthesis of this compound could be envisioned where reagents are pumped through a series of interconnected reactors, each optimized for a specific transformation. For example, the initial etherification could be performed in a heated packed-bed reactor containing a solid-supported base. The resulting stream carrying the ketone intermediate could then be mixed with a solution of an amine donor and passed through a second reactor containing an immobilized enzyme, such as a transaminase, to form the final amine product. acs.orgrsc.org

This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and purities. durham.ac.uk The use of immobilized catalysts simplifies product purification, as the catalyst is retained within the reactor. The enhanced safety of flow systems is particularly beneficial when handling hazardous reagents or performing highly exothermic reactions.

C-H Activation Methodologies for Phenoxy Ring Installation

Direct C-H activation is a powerful strategy that allows for the formation of C-C and C-heteroatom bonds by functionalizing otherwise inert C-H bonds, thus offering a more atom-economical synthetic route. nih.gov The installation of the 2-methylphenoxy group onto the cyclohexane ring could potentially be achieved via a C-H activation approach.

Palladium-catalyzed C-H activation has been extensively studied for the arylation of C(sp³)–H bonds. nih.gov A plausible, though challenging, strategy would involve the directed C-H activation of a protected cyclohexylamine derivative. A directing group attached to the amine could coordinate to a palladium catalyst, positioning it to activate the adjacent C-H bond at the C2 position. Subsequent oxidative coupling with o-cresol would form the desired C-O ether linkage. While C-O bond formation through C-H activation is less common than C-C bond formation, research in this area is advancing.

Alternatively, a more established approach involves the C-H functionalization of the arene. However, for installing the phenoxy ring, the focus remains on activating the cyclohexane C-H bond. A related strategy is the photocatalytic functionalization of aryl alkyl ethers, which proceeds via single-electron oxidation of the arene to generate a radical cation, followed by deprotonation at the α-C-H position of the alkyl group. nih.govresearchgate.net While this applies to the ether's alkyl group, it showcases modern methods for activating C-H bonds adjacent to an ether oxygen.

Chemoinformatic Characterization of this compound

Chemoinformatics provides essential tools for understanding the physicochemical properties, structural features, and potential biological activities of molecules through computational analysis.

Topological Descriptors and Molecular Fingerprint Analysis

Topological descriptors are numerical values derived from the molecular graph that characterize the size, shape, and branching of a molecule. For this compound, descriptors such as the Wiener index, molecular connectivity indices (e.g., Chi indices), and shape indices (e.g., Kappa indices) can be calculated. These descriptors are fundamental in quantitative structure-activity relationship (QSAR) studies, which correlate a molecule's structure with its biological activity. nih.govderpharmachemica.comresearchgate.net

Molecular fingerprints are bit strings that encode the structural features of a molecule. nih.gov Different types of fingerprints can be generated for this compound:

Path-based fingerprints (e.g., Daylight fingerprints): These encode linear paths of atoms through the molecule.

Circular fingerprints (e.g., ECFP4): These encode circular atomic neighborhoods, capturing more detailed substructural information. nih.gov

These fingerprints allow for rapid similarity searching against large chemical databases to identify compounds with similar structural features, which may possess related biological activities. They are also critical inputs for machine learning models aimed at predicting properties like bioactivity or toxicity. nih.govlew.ro

Table 2: Representative Molecular Descriptors for Chemoinformatic Analysis

| Descriptor Type | Example | Information Encoded | Potential Application for Target Compound |

|---|---|---|---|

| Constitutional | Molecular Weight | Mass of the molecule | Basic property for identification |

| Topological | Wiener Index | Sum of distances between all pairs of atoms | Correlates with molecular compactness |

| Connectivity | Chi-1 Index (¹χ) | Degree of branching in the molecular graph | QSAR modeling, relates to steric properties |

| Physicochemical | LogP | Octanol-water partition coefficient | Prediction of membrane permeability |

| 3D-Descriptors | Polar Surface Area (PSA) | Surface area of polar atoms | Prediction of cell penetration |

Conformational Analysis and Energy Minima Identification

The cyclohexane ring of this compound exists predominantly in a chair conformation to minimize angular and torsional strain. pressbooks.pub The two substituents, the amino group and the 2-methylphenoxy group, can occupy either axial or equatorial positions. The relative stability of these conformers is dictated by steric interactions, particularly 1,3-diaxial interactions. libretexts.orglibretexts.org

Generally, larger substituents prefer the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring. ucalgary.ca For this compound, four primary chair conformers are possible for each diastereomer (cis and trans).

Trans-isomer: The substituents are on opposite faces of the ring. The most stable conformer will have both the amino group and the large 2-methylphenoxy group in equatorial positions (diequatorial). The diaxial conformer would be significantly less stable.

Computational methods, such as Density Functional Theory (DFT) or molecular mechanics force fields, can be used to perform a conformational search and calculate the relative energies of these different conformers. This analysis identifies the global energy minimum conformation, which is the most populated and biologically relevant structure at equilibrium. Understanding the preferred 3D arrangement is crucial for predicting how the molecule might interact with a biological target. rsc.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Isopropylamine |

| 2-(2-methylphenoxy)cyclohexan-1-one |

| 2-chlorocyclohexanone |

| o-cresol |

| Ambroxol |

Fragment-Based Approaches for Library Design utilizing the this compound Scaffold

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification of lead compounds. This approach relies on screening libraries of low molecular weight fragments, which typically exhibit weak binding to a biological target. The structural information gleaned from these fragment-target complexes is then used to guide the optimization of the fragments into more potent, drug-like molecules. A key aspect of successful FBDD is the design of high-quality fragment libraries that effectively explore chemical space.

The this compound core represents a versatile scaffold for the development of such fragment libraries. Its three-dimensional structure, arising from the stereochemistry of the cyclohexane ring, coupled with the presence of modifiable functional groups—the secondary amine and the aromatic ring—provides multiple vectors for chemical elaboration. This allows for the systematic construction of a library of diverse fragments, each with unique physicochemical properties and potential binding interactions.

A hypothetical fragment library based on the this compound scaffold could be designed by introducing a variety of small chemical moieties at designated attachment points. For instance, the secondary amine can be acylated, alkylated, or sulfonylated with a range of small, commercially available building blocks. Similarly, the aromatic ring can be further functionalized, although modifications to the cyclohexyl or phenoxy core are synthetically more complex and are typically explored in later stages of lead optimization.

The design of a fragment library around this scaffold would involve a careful selection of fragments to ensure broad coverage of chemical space while adhering to the "Rule of Three," a set of guidelines for compounds in fragment screening libraries. These guidelines generally suggest a molecular weight of less than 300 Daltons, no more than three hydrogen bond donors, no more than three hydrogen bond acceptors, and a calculated octanol-water partition coefficient (cLogP) of no more than three.

A representative, albeit hypothetical, set of fragments for derivatizing the this compound scaffold is presented below. These fragments would be attached to the amine group of the core scaffold.

| Fragment ID | Fragment Structure | Molecular Weight ( g/mol ) | cLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| F01 | Acetyl | 43.04 | -0.34 | 0 | 1 |

| F02 | Cyclopropylcarbonyl | 84.09 | 0.49 | 0 | 1 |

| F03 | 2-Furylcarbonyl | 111.09 | 0.69 | 0 | 2 |

| F04 | Methylsulfonyl | 79.10 | -1.18 | 0 | 2 |

| F05 | 3-Pyridylcarbonyl | 122.12 | 0.15 | 0 | 2 |

| F06 | Morpholin-4-yl-acetyl | 129.16 | -1.13 | 0 | 3 |

Note: The properties listed are for the fragments themselves, prior to attachment to the core scaffold.

Once a virtual library of compounds is designed by combining the core scaffold with the selected fragments, chemoinformatic analysis plays a crucial role in refining the library for synthesis and screening. A variety of computational tools and descriptors are employed to assess the drug-likeness and diversity of the designed molecules. Key parameters often evaluated include:

Molecular Weight (MW): To ensure compounds remain within the fragment-like or lead-like chemical space.

cLogP: To predict the lipophilicity and potential for good solubility and permeability.

Topological Polar Surface Area (TPSA): A predictor of passive molecular transport through membranes.

Number of Rotatable Bonds (nRotb): An indicator of molecular flexibility.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Important for target binding interactions.

Fraction of sp3 carbons (Fsp3): A measure of the three-dimensional character of the molecule.

A chemoinformatic analysis of a hypothetical library derived from the this compound scaffold is summarized in the table below. This table illustrates the calculated properties for a small set of virtual compounds created by attaching fragments from the previous table to the core scaffold.

| Compound ID | Structure | MW ( g/mol ) | cLogP | TPSA (Ų) | nRotb | HBD | HBA | Fsp3 |

| SCA-F01 | N-acetyl-2-(2-methylphenoxy)cyclohexan-1-amine | 261.35 | 2.87 | 41.13 | 3 | 1 | 2 | 0.54 |

| SCA-F02 | N-(cyclopropylcarbonyl)-2-(2-methylphenoxy)cyclohexan-1-amine | 287.39 | 3.70 | 41.13 | 4 | 1 | 2 | 0.60 |

| SCA-F03 | N-(2-furylcarbonyl)-2-(2-methylphenoxy)cyclohexan-1-amine | 313.38 | 3.90 | 54.36 | 4 | 1 | 3 | 0.47 |

| SCA-F04 | N-(methylsulfonyl)-2-(2-methylphenoxy)cyclohexan-1-amine | 297.41 | 2.03 | 64.60 | 3 | 1 | 3 | 0.54 |

| SCA-F05 | N-(3-pyridylcarbonyl)-2-(2-methylphenoxy)cyclohexan-1-amine | 324.42 | 3.36 | 54.06 | 4 | 1 | 3 | 0.47 |

| SCA-F06 | N-(morpholin-4-yl-acetyl)-2-(2-methylphenoxy)cyclohexan-1-amine | 346.46 | 2.08 | 53.42 | 5 | 1 | 4 | 0.63 |

Note: These values are calculated for the entire molecule (scaffold + fragment) and are intended for illustrative purposes.

The data from such an analysis allows for the filtering and prioritization of compounds for synthesis. For example, compounds with undesirable properties, such as high cLogP or a low fraction of sp3 carbons, might be excluded from the initial screening library. This iterative process of library design, chemoinformatic evaluation, and subsequent synthesis and screening is central to the fragment-based approach for identifying novel therapeutic agents. The this compound scaffold, with its inherent structural and chemical features, presents a promising starting point for such endeavors.

Structure Activity Relationship Sar and Structural Analogue Investigations of 2 2 Methylphenoxy Cyclohexan 1 Amine

Systematic Structural Modifications of the Cyclohexane (B81311) Ring

Substituent Effects at Different Positions of the Cyclohexane Moiety

The introduction of substituents at various positions on the cyclohexane ring can significantly alter the potency and selectivity of 2-(2-Methylphenoxy)cyclohexan-1-amine analogues. The nature, size, and position of these substituents play a crucial role in modulating the compound's interaction with its biological target. For instance, the presence of small alkyl groups at the 3- or 4-positions can influence the lipophilicity and metabolic stability of the molecule.

| Substituent at C-4 | Relative Potency | Observations |

| Hydrogen (Unsubstituted) | 1.0 | Baseline compound. |

| Methyl | 1.5 | Increased potency, likely due to favorable steric interactions or increased lipophilicity. |

| Hydroxyl | 0.8 | Decreased potency, potentially due to altered electronic properties or unfavorable hydrogen bonding. |

| Fluoro | 1.2 | Modest increase in potency, possibly by blocking metabolic hydroxylation. |

This table presents hypothetical data based on general principles of medicinal chemistry, illustrating potential substituent effects.

Conformational Constraints and Ring Size Variations

The conformational flexibility of the cyclohexane ring is essential for adopting the optimal geometry for binding to its target. The chair conformation is generally the most stable, and the orientation of the 1-amino and 2-phenoxy groups (cis or trans) is a key determinant of activity. Studies on related cyclohexane derivatives have shown that constraining the ring's flexibility, for example, by introducing a double bond to form a cyclohexene (B86901) ring, can lead to a decrease in activity, suggesting that a specific three-dimensional arrangement is necessary. youtube.com

Varying the size of the cycloalkane ring has also been explored to probe the spatial requirements of the binding site. Both contraction to a cyclopentyl ring and expansion to a cycloheptyl ring have generally resulted in a reduction in activity, indicating that the six-membered cyclohexane ring provides the ideal scaffold for the optimal positioning of the pharmacophoric groups.

| Ring Size | Relative Activity | Rationale |

| Cyclopentyl | 0.6 | Suboptimal bond angles and distances between pharmacophoric groups. |

| Cyclohexyl | 1.0 | Optimal arrangement of substituents for target interaction. |

| Cycloheptyl | 0.4 | Increased flexibility and non-optimal spatial orientation of key functional groups. |

This table is based on SAR trends observed in related cycloalkylamine structures.

Modulations of the Phenoxy Moiety in this compound Analogues

The phenoxy moiety is another key structural element that offers multiple avenues for modification to fine-tune the pharmacological properties of this compound.

Electronic and Steric Effects of Substituents on the Phenyl Ring

| Substituent on Phenyl Ring | Position | Electronic Effect | Relative Activity |

| -CH₃ | ortho | Electron-donating | 1.0 |

| -OCH₃ | para | Electron-donating | 1.3 |

| -Cl | para | Electron-withdrawing | 0.9 |

| -NO₂ | meta | Electron-withdrawing | 0.5 |

This data is illustrative and based on general SAR principles for aromatic ring substitutions in bioactive molecules.

Bioisosteric Replacements of the Phenoxy Ether Linkage

| Linkage | Relative Metabolic Stability | Relative Potency |

| -O- (Ether) | 1.0 | 1.0 |

| -S- (Thioether) | 1.8 | 0.8 |

| -CH₂-O- (Reverse Ether) | 1.2 | 0.7 |

| -NH- (Amine) | 0.9 | 0.6 |

This table provides a hypothetical comparison of potential bioisosteric replacements for the ether linkage.

Impact of the Ortho-Methyl Group on Activity and Selectivity

The presence and position of substituents on the phenoxy ring of 2-(phenoxy)cyclohexan-1-amine analogues play a crucial role in determining their biological activity and selectivity. The ortho-methyl group in this compound is a key structural feature that significantly influences its pharmacological profile.

Research into the structure-activity relationships (SAR) of related compounds has highlighted the importance of substitution on the aromatic ring. For instance, studies on N,N-bis(cyclohexanol)amine aryl esters have demonstrated that the nature and position of substituents on the aromatic rings can dramatically alter their activity as P-glycoprotein modulators. researchgate.net While not directly focused on the ortho-methyl group of the target compound, this research underscores the principle that small structural modifications on the aryl moiety can lead to substantial changes in biological effect.

In a broader context, the impact of a methyl group on a phenyl ring is a well-explored aspect of medicinal chemistry. The electronic and steric effects of the methyl group can influence how the molecule binds to its biological target. An ortho-methyl group, in particular, can induce a conformational change in the molecule, affecting the orientation of the phenoxy ring relative to the cyclohexylamine (B46788) moiety. This steric hindrance can either enhance or diminish binding affinity depending on the topology of the binding site.

Furthermore, investigations into other cyclohexyl-containing compounds have shown that the presence and position of functional groups are critical for activity. For example, in a study of 3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol, the presence of all four functional groups (two hydroxyl groups and two double bonds) was found to be necessary for a pronounced antiparkinsonian effect. nih.govresearchgate.net This highlights the intricate relationship between a molecule's three-dimensional structure and its biological function, a principle that is directly applicable to understanding the role of the ortho-methyl group in this compound.

Derivatization of the Amine Functionality of this compound

The primary amine group of this compound is a prime site for chemical modification to explore and modulate its biological activity. Derivatization of this functionality can lead to compounds with altered physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and basicity, which in turn can affect their pharmacokinetic and pharmacodynamic profiles.

Primary, Secondary, and Tertiary Amine Modifications

Modification of the primary amine to a secondary or tertiary amine by the introduction of alkyl or other substituents can significantly impact the compound's interaction with its biological target. Generally, increasing the steric bulk around the nitrogen atom can influence receptor binding and selectivity.

While specific examples of primary, secondary, and tertiary amine modifications of this compound were not detailed in the search results, the general principles of amine derivatization are well-established in medicinal chemistry. Such modifications are a standard approach in SAR studies to probe the steric and electronic requirements of the binding site.

Amide and Sulfonamide Derivatives

The conversion of the amine functionality into amide or sulfonamide linkages is a common strategy to alter the compound's properties. These derivatives are generally more stable and less basic than the parent amine.

Amide Derivatives: The synthesis of amides can be achieved by reacting the primary amine with carboxylic acids or their derivatives. sphinxsai.com This transformation introduces a carbonyl group, which can act as a hydrogen bond acceptor and may introduce new interactions with a biological target. The nature of the substituent attached to the carbonyl group offers a wide scope for structural variation.

Sulfonamide Derivatives: Sulfonamides are typically prepared by the reaction of an amine with a sulfonyl chloride in the presence of a base. ijarsct.co.in This functional group is a key component in many therapeutic agents due to its ability to mimic a carboxylate group and participate in hydrogen bonding. The synthesis of sulfonamides can also be achieved through more modern methods, such as the oxidative coupling of thiols and amines. nih.gov

Table 1: General Synthetic Approaches for Amine Derivatization

| Derivative | General Reaction | Reagents |

|---|---|---|

| Amide | Acylation | Carboxylic acid, acyl chloride, or anhydride |

| Sulfonamide | Sulfonylation | Sulfonyl chloride |

Quaternary Ammonium (B1175870) Salts

Quaternization of the amine nitrogen atom leads to the formation of a permanently charged quaternary ammonium salt. wikipedia.org These salts exhibit significantly different properties compared to the parent amine, including increased water solubility and a fixed positive charge that is independent of pH. wikipedia.orgontosight.ai The synthesis typically involves the reaction of the tertiary amine precursor with an alkyl halide. ontosight.ai

Quaternary ammonium salts have a wide range of applications, including as antimicrobial agents and phase transfer catalysts. wikipedia.org In the context of drug design, their permanent charge can be exploited to target specific biological sites or to modify the pharmacokinetic properties of a drug. google.comgoogle.com

Table 2: Properties of Amine Derivatives

| Derivative Type | Basicity | Polarity | Hydrogen Bonding |

|---|---|---|---|

| Primary Amine | Basic | Moderate | Donor & Acceptor |

| Secondary Amine | Basic | Moderate | Donor & Acceptor |

| Tertiary Amine | Basic | Lower | Acceptor only |

| Amide | Neutral | Higher | Donor & Acceptor |

| Sulfonamide | Acidic (N-H) | Higher | Donor & Acceptor |

| Quaternary Ammonium Salt | N/A (permanently charged) | High | No H-bonding at N |

Stereochemical SAR Studies of this compound Stereoisomers

The this compound molecule contains two chiral centers, giving rise to four possible stereoisomers (two pairs of enantiomers). The spatial arrangement of the amine and phenoxy groups is a critical factor in determining the molecule's interaction with chiral biological macromolecules such as receptors and enzymes.

Enantiomeric Purity and Eutomer/Distomer Relationships

In pharmacology, it is well-established that different enantiomers of a chiral drug can exhibit significantly different biological activities. nih.gov One enantiomer, the eutomer , is responsible for the desired therapeutic effect, while the other, the distomer , may be less active, inactive, or even contribute to undesirable side effects. nih.gov Therefore, understanding the stereochemistry-activity relationship is crucial for the development of safe and effective therapeutic agents.

The biological and pharmacological differences between enantiomers can arise from variations in their binding affinity to target proteins, as well as differences in their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov The three-dimensional structure of a molecule dictates how it fits into a chiral binding site, and even subtle differences in stereochemistry can lead to significant changes in binding energy and, consequently, biological response.

Further research would be necessary to isolate and characterize the individual stereoisomers of this compound and to evaluate their respective biological activities. Such studies would be essential to identify the eutomer and to fully elucidate the stereochemical requirements for its pharmacological effects.

Lack of Publicly Available Research Data for this compound Precludes Article Generation

Following a comprehensive and exhaustive search of scientific databases, scholarly articles, and publicly available research, it has been determined that there is no specific published data on the chemical compound "this compound." This absence of research literature makes it impossible to generate the requested scientific article focusing on its Structure-Activity Relationship (SAR), diastereomeric contributions to biological activity, and conformational preferences.

The user's request specified a detailed article structure, including data tables and in-depth research findings. However, without primary studies on this particular molecule, any attempt to create such content would be speculative and would not meet the required standards of scientific accuracy. The generation of an authoritative article necessitates foundational research that establishes the biological activity of the compound and investigates the distinct properties of its different stereoisomers.

Searches for related analogues and derivatives also failed to yield information that could be directly and accurately applied to this compound, as per the strict instructions to focus solely on the specified compound. Scientific principles dictate that the stereochemical and conformational properties of a molecule are highly specific, and extrapolating data from even closely related structures would be inappropriate and scientifically unsound.

Therefore, the requested article cannot be produced. The necessary scientific investigation into the diastereomers, conformational analysis, and stereoselective binding of this compound has not been published in the accessible scientific domain.

Mechanistic and Molecular Target Elucidation Studies of 2 2 Methylphenoxy Cyclohexan 1 Amine

Investigation of Putative Receptor Interactions for 2-(2-Methylphenoxy)cyclohexan-1-amine

The interaction of a novel compound with various receptors is a critical step in understanding its potential physiological effects. Standard methodologies are employed to characterize these interactions.

Radioligand Binding Assays for Receptor Occupancy

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). However, no studies presenting data from radioligand binding assays for this compound across a panel of receptors have been published. Therefore, its receptor occupancy profile remains unknown.

Competitive Binding Studies with Known Ligands

To further characterize receptor interactions, competitive binding studies are conducted. These experiments assess the ability of the compound of interest to displace a known radiolabeled ligand from its receptor. This helps to confirm the binding site and provides a relative measure of affinity. As with direct binding assays, no literature is available that details competitive binding studies involving this compound.

Functional Assays for Receptor Activation or Inhibition

Beyond simple binding, functional assays are crucial to determine whether a compound acts as an agonist (activator), antagonist (inhibitor), or inverse agonist at a given receptor. These assays measure the downstream signaling events following receptor binding. The functional activity of this compound at any specific receptor target has not been reported in the scientific literature.

Enzymatic Interaction Profiling of this compound

In addition to receptor-mediated effects, many chemical compounds can exert their influence by interacting with enzymes. A thorough enzymatic interaction profile is essential for a complete mechanistic understanding.

Inhibition Kinetics of Target Enzymes

Enzyme inhibition assays are performed to determine if a compound can modulate the activity of specific enzymes. Key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are determined. The mode of inhibition (e.g., competitive, non-competitive, uncompetitive) is also elucidated through kinetic studies. There are currently no published data on the inhibitory effects of this compound on any enzyme.

Mechanism-Based Inhibition Studies

Mechanism-based inhibition, or suicide inhibition, is a type of irreversible enzyme inhibition that occurs when the inhibitor is converted by the enzyme into a reactive species that covalently binds to the enzyme. Studies to investigate this potential mechanism for this compound have not been documented.

Cellular Pathway Modulation by this compound

To understand the broader biological effects of a compound beyond its immediate molecular target, it is crucial to investigate its impact on cellular pathways. This involves analyzing how the compound alters complex networks of interacting proteins and genes that govern cellular processes.

Signal transduction cascades are sequences of events where a signal from a cell-surface receptor is relayed through a series of intracellular molecules to elicit a specific cellular response. researchgate.net A compound can modulate these cascades at various points, leading to a wide range of cellular effects. researchgate.net Analyzing these effects typically involves techniques like Western blotting or enzyme-linked immunosorbent assays (ELISA) to measure the phosphorylation state or activity of key proteins within a pathway.

Hypothetical Research Findings for this compound:

If this compound were to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key cascade involved in cell proliferation, differentiation, and survival, a study might reveal the following changes in protein phosphorylation.

Table 2: Hypothetical Modulation of the MAPK Signaling Pathway by this compound

| Target Protein | Phosphorylation Status (Fold Change vs. Control) |

|---|---|

| Raf-1 | 2.5 |

| MEK1/2 | 3.1 |

| ERK1/2 | 4.0 |

| p38 MAPK | 1.2 |

| JNK | 0.9 |

This hypothetical data would indicate that this compound selectively activates the Raf-MEK-ERK branch of the MAPK pathway, with minimal effect on the p38 MAPK and JNK branches.

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or cell population under specific conditions. nih.govresearchgate.net High-throughput techniques like DNA microarrays or RNA sequencing (RNA-Seq) can be used to generate a gene expression profile, revealing which genes are up- or down-regulated in response to a compound. nih.govresearchgate.net This provides insights into the cellular processes affected by the compound. nih.govresearchgate.net

Hypothetical Research Findings for this compound:

A transcriptomic analysis of cells treated with this compound could reveal changes in the expression of genes related to cell cycle progression and apoptosis.

Table 3: Hypothetical Gene Expression Changes Induced by this compound

| Gene | Function | Fold Change |

|---|---|---|

| Cyclin D1 | Cell Cycle Progression | +3.5 |

| CDK4 | Cell Cycle Progression | +2.8 |

| p21 | Cell Cycle Arrest | -2.1 |

| Bcl-2 | Anti-apoptotic | +4.2 |

| Bax | Pro-apoptotic | -3.0 |

These hypothetical results would suggest that this compound promotes cell survival and proliferation by up-regulating genes that drive the cell cycle and inhibit apoptosis, while down-regulating genes that halt the cell cycle and promote cell death.

Proteomics is the large-scale study of proteins, particularly their structures and functions. In the context of drug action, proteomic analysis can identify changes in protein expression levels, post-translational modifications, and protein-protein interactions following compound treatment. Techniques such as two-dimensional gel electrophoresis (2D-GE) followed by mass spectrometry are often employed for this purpose.

Hypothetical Research Findings for this compound:

A proteomic study could identify specific proteins whose expression is significantly altered in cells exposed to this compound.

Table 4: Hypothetical Proteomic Changes Induced by this compound

| Protein | Cellular Function | Expression Change (Fold Change vs. Control) |

|---|---|---|

| Heat Shock Protein 90 (HSP90) | Protein Folding | +2.7 |

| Annexin A2 | Cell Motility, Proliferation | +3.1 |

| Caspase-3 | Apoptosis | -2.5 |

| Cytochrome c | Apoptosis, Respiration | -1.8 |

This hypothetical data would further support the notion that this compound promotes cell survival by up-regulating proteins involved in protein stability and proliferation, while down-regulating key proteins in the apoptotic pathway.

Biophysical Characterization of this compound Binding

Biophysical techniques provide quantitative data on the direct interaction between a compound and its molecular target. These methods are essential for confirming direct binding and understanding the thermodynamics of the interaction.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur when two molecules interact. malvernpanalytical.com It allows for the direct determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) of the binding event. malvernpanalytical.comresearchgate.net This information provides a complete thermodynamic profile of the interaction. mdpi.com

Hypothetical Research Findings for this compound:

An ITC experiment could be performed by titrating this compound into a solution containing its putative target protein. The resulting heat changes would be measured to determine the binding thermodynamics.

Table 5: Hypothetical Thermodynamic Parameters for the Binding of this compound to its Target Protein

| Parameter | Value |

|---|---|

| Stoichiometry (n) | 1.05 |

| Binding Affinity (Kd) | 500 nM |

| Enthalpy (ΔH) | -8.5 kcal/mol |

| Entropy (ΔS) | +5.2 cal/mol·K |

| Gibbs Free Energy (ΔG) | -10.0 kcal/mol |

Surface Plasmon Resonance (SPR) for Binding Kinetics

No publicly available research data from Surface Plasmon Resonance (SPR) studies could be located for this compound. SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over a-ligand, providing quantitative information on binding affinity (KD), as well as the rates of association (ka) and dissociation (kd). While this methodology is widely used in drug discovery and molecular biology to characterize the interactions between small molecules and their biological targets, specific applications of this technique to this compound have not been reported in the accessible scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions

There is no available information from Nuclear Magnetic Resonance (NMR) spectroscopy studies detailing the specific ligand-target interactions of this compound. NMR spectroscopy is a versatile tool in structural biology and medicinal chemistry that can provide atomic-level insights into how a ligand binds to its target protein or nucleic acid. Techniques such as chemical shift perturbation, saturation transfer difference (STD) NMR, and transferred nuclear Overhauser effect (trNOE) are employed to identify binding interfaces, determine the conformation of the bound ligand, and characterize the dynamics of the interaction. Despite the utility of these methods, their application to elucidate the molecular interactions of this compound has not been documented in published research.

Preclinical Biological and Pharmacological Profiling of 2 2 Methylphenoxy Cyclohexan 1 Amine Non Human Models

In Vitro Pharmacological Characterization in Cellular Assays

No publicly available data were found regarding the in vitro pharmacological characterization of 2-(2-Methylphenoxy)cyclohexan-1-amine in cellular assays.

Cell-Based Reporter Gene Assays

No studies describing the use of cell-based reporter gene assays to evaluate the activity of this compound have been identified in the public domain.

High-Throughput Screening (HTS) of this compound Libraries

There is no information available in published literature to indicate that libraries containing this compound have been subjected to high-throughput screening.

Electrophysiological Recordings in Isolated Cells

No research detailing the effects of this compound on the electrophysiological properties of isolated cells has been found.

In Vivo Pharmacological Efficacy Studies in Animal Models (excluding human data)

No data from in vivo pharmacological efficacy studies of this compound in any animal models are publicly available.

Disease-Relevant Animal Models for Efficacy Assessment

There are no published studies that assess the efficacy of this compound in any disease-relevant animal models.

Dose-Response Relationships in Preclinical Species

No information regarding the dose-response relationships of this compound in any preclinical species has been reported in the scientific literature.

Pharmacodynamic Biomarker Identification

Pharmacodynamic (PD) biomarkers are essential for demonstrating target engagement and elucidating the mechanism of action of a new chemical entity in preclinical models. The identification of such biomarkers typically involves assessing the biochemical and physiological effects of the compound in relevant biological systems. For a compound like this compound, this would involve in vitro and in vivo studies in non-human models to identify molecular or cellular changes that correlate with the compound's pharmacological activity.

Despite a thorough review of scientific literature, no studies specifically identifying or proposing pharmacodynamic biomarkers for this compound have been found. The general approach to identifying such markers would include target-based assays, gene expression analysis, or measurement of downstream signaling molecules in response to compound administration in cellular or animal models.

Preclinical Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, Excretion (ADME) Evaluation (Non-Human)

The evaluation of a compound's PK and ADME properties is a critical component of preclinical development, helping to predict its behavior in living systems.

In vitro metabolic stability assays are crucial for predicting the in vivo hepatic clearance of a compound. These assays typically utilize liver microsomes or hepatocytes from various species (e.g., mouse, rat, dog, human) to determine the rate at which the compound is metabolized. The primary parameters derived from these studies are the half-life (t½) and intrinsic clearance (CLint).

No specific data on the in vitro metabolic stability of this compound in either microsomes or hepatocytes could be located. Furthermore, there is no available information identifying the metabolites of this compound. Metabolite identification studies would typically involve incubating the parent compound with liver fractions and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the chemical structures of any metabolites formed.

Table 1: Illustrative Data Table for In Vitro Metabolic Stability This table is a template demonstrating how such data would be presented. No actual data for this compound is available.

| Species | System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |

| Human | Liver Microsomes | Data not available | Data not available |

| Rat | Liver Microsomes | Data not available | Data not available |

| Human | Hepatocytes | Data not available | Data not available |

| Rat | Hepatocytes | Data not available | Data not available |

The extent to which a compound binds to plasma proteins, such as albumin, influences its distribution and availability to interact with its target. High plasma protein binding can limit the free fraction of a compound, potentially affecting its efficacy and clearance.

There is no published data on the plasma protein binding characteristics of this compound. Standard methods to determine this include equilibrium dialysis, ultrafiltration, and high-performance affinity chromatography.

Table 2: Illustrative Data Table for Plasma Protein Binding This table is a template demonstrating how such data would be presented. No actual data for this compound is available.

| Species | Method | Percent Bound (%) |

| Human | Equilibrium Dialysis | Data not available |

| Rat | Equilibrium Dialysis | Data not available |

| Mouse | Equilibrium Dialysis | Data not available |

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is critical. This can be assessed using in vitro models, such as cell-based assays (e.g., Caco-2 or MDCK-MDR1), and confirmed with in vivo studies in animal models, where brain and plasma concentrations of the compound are measured to determine the brain-to-plasma ratio (Kp).

No studies detailing the BBB penetration of this compound are available in the public domain.

Specific information on the excretion pathways of this compound in any animal model has not been reported in the available literature.

Formulation Strategies for Preclinical Research of this compound

The development of an appropriate formulation is key to achieving adequate exposure of a compound in preclinical studies. Formulation strategies depend on the physicochemical properties of the compound (e.g., solubility, stability) and the intended route of administration. Common preclinical formulations include simple solutions, suspensions, or more complex vehicles for compounds with poor solubility.

There is no specific information available regarding the formulation strategies used for the preclinical research of this compound. The selection of a suitable formulation would be a standard part of its early-stage development, tailored to its specific chemical properties.

Computational and Theoretical Chemistry Applications to 2 2 Methylphenoxy Cyclohexan 1 Amine

Quantum Chemical Calculations for 2-(2-Methylphenoxy)cyclohexan-1-amine

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule at the electronic level. For a molecule like this compound, these calculations would provide fundamental insights into its structure, reactivity, and spectroscopic characteristics.

Electronic Structure and Molecular Orbitals

A primary focus of quantum chemical calculations would be to determine the electronic structure of this compound. This involves calculating the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical stability and reactivity. For this compound, the HOMO is likely to be localized on the electron-rich phenoxy and amine groups, while the LUMO may be distributed across the aromatic ring and the cyclohexyl framework.

A hypothetical data table for the calculated molecular orbital energies is presented below. These values are illustrative and represent the type of data that would be obtained from such a study.

| Molecular Orbital | Energy (eV) |

| HOMO-2 | -7.85 |

| HOMO-1 | -6.92 |

| HOMO | -5.78 |

| LUMO | 1.23 |

| LUMO+1 | 2.54 |

| LUMO+2 | 3.11 |

| Note: These values are hypothetical and for illustrative purposes only. |

Charge Distribution and Electrostatic Potentials

Understanding the charge distribution within this compound is essential for predicting its intermolecular interactions. Quantum chemical calculations can generate a map of the electrostatic potential (ESP) on the molecule's surface. This map would visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions. It is expected that the nitrogen atom of the amine group and the oxygen atom of the phenoxy group would exhibit negative electrostatic potential, making them likely sites for hydrogen bonding interactions. Conversely, the hydrogen atoms of the amine group would show positive potential.

A table of calculated partial atomic charges (e.g., using Mulliken population analysis) would provide a quantitative measure of the charge distribution.

| Atom | Partial Charge (a.u.) |

| N (amine) | -0.45 |

| O (phenoxy) | -0.38 |

| C (attached to N) | 0.15 |

| C (attached to O) | 0.25 |

| H (on N) | 0.22 |

| Note: These values are hypothetical and for illustrative purposes only. |

Prediction of Spectroscopic Properties Relevant to Binding

Quantum chemical calculations can predict various spectroscopic properties that are relevant to the study of molecular binding. For instance, vibrational frequencies corresponding to the stretching and bending of specific bonds can be calculated and compared with experimental infrared (IR) and Raman spectra. Changes in these vibrational frequencies upon binding to a target can provide information about the nature of the interaction. Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra and to probe changes in the electronic environment of atoms upon complex formation.

An illustrative table of predicted vibrational frequencies for key functional groups is shown below.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H stretch | Amine | 3350 |

| C-O stretch | Phenoxy | 1240 |

| C-N stretch | Cyclohexylamine (B46788) | 1100 |

| Aromatic C-H stretch | Methylphenoxy | 3050 |

| Note: These values are hypothetical and for illustrative purposes only. |

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be invaluable for understanding its behavior in a biological environment, such as its interaction with a protein target.

Ligand-Target Complex Dynamics and Stability

A representative data table from such a simulation might summarize the key interactions and their persistence over the simulation time.

| Interacting Residue (Target) | Ligand Atom | Interaction Type | Occupancy (%) |

| ASP 120 | Amine H | Hydrogen Bond | 85 |

| TYR 85 | Phenoxy Ring | Pi-Pi Stacking | 70 |

| LEU 150 | Cyclohexyl Ring | Hydrophobic | 95 |

| Note: These values are hypothetical and for illustrative purposes only. |

Conformational Sampling in Solution and Binding Site

This compound possesses significant conformational flexibility due to the rotatable bonds in the cyclohexyl ring and the linker to the phenoxy group. MD simulations can be used to explore the conformational landscape of the molecule both in solution and within a protein's binding site. This analysis would identify the low-energy conformations and the barriers to conformational change. Understanding the preferred conformations is crucial, as the bioactive conformation (the one adopted upon binding) may not be the lowest energy conformation in solution.

The results of a conformational analysis could be presented in a table summarizing the major conformers and their relative populations.

| Conformer | Dihedral Angle (C-C-O-C) (°) | Relative Population (%) |

| 1 | 65 | 45 |

| 2 | 175 | 30 |

| 3 | -70 | 25 |

| Note: These values are hypothetical and for illustrative purposes only. |

Water Dynamics and Solvation Effects

The interaction of this compound with its aqueous environment is critical for understanding its behavior in a biological system. Computational chemistry provides powerful tools to investigate these interactions at a molecular level. Molecular dynamics (MD) simulations, in particular, can be employed to model the solvation shell of the compound and analyze the dynamics of the surrounding water molecules.

In a hypothetical MD simulation study, a single molecule of this compound would be placed in a simulation box filled with explicit water molecules. The system's trajectory over time would be calculated, allowing for the analysis of various properties. For instance, the radial distribution function (RDF) between the amine group's nitrogen atom and the water's oxygen atoms could be calculated to understand the structure of the first and second solvation shells. The presence of ions in an aqueous solution can affect the structure and dynamics of water over various time and length scales. nih.gov

Furthermore, the dynamics of water molecules within these solvation shells can be quantified. The residence time of water molecules around the hydrophobic (2-methylphenyl and cyclohexyl groups) and hydrophilic (amine group) parts of the molecule can be determined. It is expected that water molecules would exhibit slower dynamics and longer residence times around the polar amine group due to the formation of hydrogen bonds. Conversely, the disruption of the water's hydrogen bond network around the nonpolar moieties would also be a key area of investigation. The self-diffusion of water can be significantly influenced by interactions with surrounding molecules. bohrium.com These simulations can provide insights into how the solute affects the local water structure and dynamics, which are crucial for its solubility, conformational stability, and interaction with biological targets. nih.gov

Table 1: Hypothetical Residence Times of Water Molecules Around Functional Groups of this compound

| Functional Group | Average Residence Time (ps) |

| Amine (-NH2) | 8.5 |

| Phenyl Ring | 3.2 |

| Cyclohexyl Ring | 3.8 |

| Methyl Group | 2.9 |

This table presents hypothetical data for illustrative purposes.

Molecular Docking and Virtual Screening Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule, such as this compound, to a macromolecular target.

Ligand-Based Drug Design (LBDD) Approaches (Pharmacophore Modeling)

In the absence of a known 3D structure of a biological target, ligand-based drug design (LBDD) approaches are invaluable. Pharmacophore modeling is a key LBDD technique that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. researchgate.net

For this compound, a pharmacophore model could be developed based on a set of known active molecules with similar mechanisms of action. The model would define the spatial arrangement of features like hydrogen bond donors (from the amine group), hydrogen bond acceptors, hydrophobic regions (the phenyl and cyclohexyl rings), and aromatic features. nih.gov This generated pharmacophore model can then be used as a 3D query to screen large compound databases to identify new molecules with potentially similar biological activity. researchgate.netnih.gov

Table 2: Example Pharmacophore Features for a Hypothetical Target of this compound

| Pharmacophore Feature | Corresponding Moiety |

| Hydrogen Bond Donor | Amine Group |

| Aromatic Ring | Phenyl Group |

| Hydrophobic Center | Cyclohexyl Group |

| Hydrophobic Center | Methyl Group |

This table illustrates a potential pharmacophore model derived from the structure of the compound.

Structure-Based Drug Design (SBDD) for Target Identification

When the three-dimensional structure of a potential biological target is available, structure-based drug design (SBDD) becomes a powerful strategy. nih.govyoutube.com Molecular docking simulations could be performed to predict how this compound binds to the active site of various proteins. For instance, considering its structural features, it could be docked against enzymes like cyclooxygenases (COX). japer.inphyschemres.org

The process would involve preparing the 3D structure of the target protein and the ligand. The docking algorithm would then explore various possible conformations of the ligand within the protein's binding pocket, calculating a scoring function to estimate the binding affinity for each pose. researchgate.net A high docking score and favorable interactions with key amino acid residues in the active site, such as hydrogen bonds with the amine group or hydrophobic interactions with the cyclic moieties, would suggest that the protein is a potential target for this compound. physchemres.org

Hit-to-Lead Optimization through Computational Screening

Once an initial "hit" compound like this compound is identified, computational screening can guide its optimization into a more potent "lead" compound. By analyzing the docked pose of the initial hit, medicinal chemists can propose modifications to the structure to enhance its binding affinity and selectivity.

For example, if the docking results show a void in the binding pocket near the methyl group on the phenyl ring, derivatives with larger substituents at that position could be designed and virtually screened. This in silico screening allows for the prioritization of a smaller, more promising set of new compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. um.edu.mt The goal is to improve the molecule's interaction with the target, for example, by forming additional hydrogen bonds or optimizing hydrophobic contacts.

Machine Learning and Artificial Intelligence in this compound Research

Machine learning (ML) and artificial intelligence (AI) are increasingly being used to analyze complex structure-activity relationships that are otherwise difficult to decipher. nih.gov These technologies can be applied to predict the biological activities and properties of molecules like this compound.

Predictive Modeling of Biological Activity

Machine learning models can be trained on large datasets of chemical compounds with known biological activities to predict the activity of new, untested molecules. nih.gov For this compound, its structural features would first be converted into a set of numerical descriptors. These descriptors can include physicochemical properties (e.g., molecular weight, logP), topological indices, and 3D structural information.

A model, such as a random forest or a neural network, could then be trained using these descriptors as input and the biological activity (e.g., IC50 values) as the output. Once trained, this model could predict the biological activity of this compound against various targets. sciencedaily.com This approach is particularly useful for prioritizing compounds for experimental screening and for exploring the vast chemical space of potential derivatives. nih.gov

Table 3: Hypothetical Input for a Machine Learning Model to Predict COX-2 Inhibition

| Compound ID | Molecular Weight | LogP | Number of H-Bond Donors | Predicted pIC50 |

| This compound | 219.32 | 3.4 | 1 | 6.2 |

| Derivative A | 233.35 | 3.8 | 1 | 6.8 |

| Derivative B | 247.38 | 4.1 | 1 | 7.1 |

| Derivative C | 218.29 | 3.1 | 2 | 5.9 |

This table contains hypothetical data illustrating the type of information used and generated by predictive machine learning models.

De Novo Design of this compound Analogues

De novo drug design is a computational strategy that aims to generate novel molecular structures with desired biological activities from scratch. nih.gov This approach is particularly valuable when existing chemical scaffolds have been extensively explored or when novel intellectual property is a key objective. By utilizing algorithms that construct molecules atom-by-atom or fragment-by-fragment, de novo design can explore a vast chemical space to identify promising new drug candidates. acs.org The design process is typically guided by the three-dimensional structure of the biological target, a known ligand, or a pharmacophore model. numberanalytics.com

The application of de novo design to generate analogues of this compound would involve several key steps. Assuming a biological target for this compound is known, structure-based de novo design would be a powerful approach. numberanalytics.com This process would begin with the analysis of the target's binding site to identify key interaction points. Computational tools would then be used to "grow" new molecules within the confines of this binding pocket, ensuring complementary shape and chemical features. nih.gov

A variety of computational tools and methodologies are available for de novo design. These can be broadly categorized into fragment-based methods, evolutionary algorithms, and deep generative models. nih.govacs.org Fragment-based approaches build new molecules by connecting small chemical fragments in a way that satisfies the geometric and chemical constraints of the binding site. acs.org Evolutionary algorithms apply principles of natural selection, iteratively modifying and combining molecular structures to "evolve" a population of molecules with improved properties. nih.gov More recently, deep learning and generative models have emerged as powerful tools for generating novel and diverse molecular structures. nih.gov

Below is a hypothetical table of de novo designed analogues of this compound, along with their predicted properties. These properties would be calculated using various computational models to estimate their potential as drug candidates.

| Analogue Structure | Modification from Parent Compound | Predicted Binding Affinity (pIC50) | Predicted LogP | Predicted Synthetic Accessibility Score |

|---|---|---|---|---|

| 2-((3-fluoro-2-methylphenoxy)methyl)cyclohexan-1-amine | Addition of a fluorine atom to the phenyl ring | 8.2 | 3.5 | 2.8 |

| 2-(2-methylphenoxy) -N-methylcyclohexan-1-amine | N-methylation of the primary amine | 7.9 | 3.9 | 2.5 |

| 4-hydroxy-2-(2-methylphenoxy)cyclohexan-1-amine | Addition of a hydroxyl group to the cyclohexane (B81311) ring | 8.5 | 2.8 | 3.1 |

| 2-((2,3-dimethylphenoxy)methyl)cyclohexan-1-amine | Addition of a second methyl group to the phenyl ring | 8.1 | 4.2 | 2.7 |

Reaction Prediction for Synthesis Optimization

Computational chemistry plays a crucial role in modern synthetic organic chemistry by enabling the prediction and optimization of reaction pathways. nih.gov Computer-Aided Synthesis Planning (CASP) tools leverage extensive databases of chemical reactions and sophisticated algorithms to propose retrosynthetic routes for a target molecule. researchgate.netarxiv.org This approach can help chemists to identify more efficient, cost-effective, and sustainable synthetic strategies. rsc.org

For a molecule like this compound, reaction prediction software could be employed to explore various synthetic disconnections. For instance, a retrosynthetic analysis might suggest pathways starting from commercially available precursors like 2-methylphenol and cyclohexene (B86901) oxide. The software can evaluate the feasibility of each step based on known reaction types and predict potential side reactions and byproducts.

The optimization of reaction conditions is another area where computational tools are highly valuable. Quantum mechanics (QM) calculations can be used to model reaction mechanisms at the atomic level, providing insights into transition states and activation energies. This information can guide the selection of catalysts, solvents, and reaction temperatures to maximize yield and minimize impurities. Machine learning models, trained on large datasets of experimental reaction data, can also predict the optimal conditions for a given transformation. sciopen.com

A variety of software and algorithms are available for reaction prediction and synthesis planning. These tools vary in their underlying methodologies, which can be rule-based, machine learning-based, or a hybrid of both. researchgate.net The table below summarizes some of the prominent software packages and their potential applications in the synthesis of this compound.

| Software | Methodology | Potential Application for this compound Synthesis |

|---|---|---|

| ASKCOS | Rule-based and machine learning | Generation of retrosynthetic pathways from commercially available starting materials. wikipedia.org |